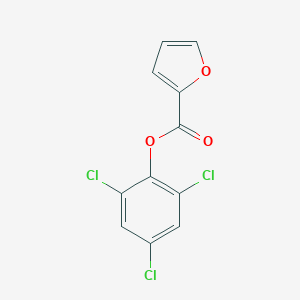

2,4,6-Trichlorophenyl 2-furoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H5Cl3O3 |

|---|---|

Peso molecular |

291.5g/mol |

Nombre IUPAC |

(2,4,6-trichlorophenyl) furan-2-carboxylate |

InChI |

InChI=1S/C11H5Cl3O3/c12-6-4-7(13)10(8(14)5-6)17-11(15)9-2-1-3-16-9/h1-5H |

Clave InChI |

FQNHSELOAKBUCS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

SMILES canónico |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Active Esters of 2-Furoic Acid: A Versatile Tool for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoic acid, a bio-renewable platform chemical derived from furfural, serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Its utility is significantly expanded by converting its relatively unreactive carboxyl group into a more labile "active ester" form. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of active esters of 2-furoic acid. We will delve into the mechanistic principles behind their formation and reactivity, present detailed, field-proven protocols for their preparation and use, and explore their role in modern synthetic challenges, particularly in acylation and bioconjugation reactions.

Introduction: The Value of 2-Furoic Acid and the Active Ester Concept

2-Furoic acid (Furan-2-carboxylic acid) is an organic compound featuring a five-membered aromatic furan ring substituted with a carboxylic acid.[3] This structure is a key precursor in the manufacture of numerous active pharmaceutical ingredients (APIs), including the amebicide diloxanide furoate, the corticosteroid mometasone furoate, and antibiotics like ceftiofur.[1][4] The furan moiety imparts specific physicochemical properties and can be a critical pharmacophore in drug design.

However, the direct reaction of a carboxylic acid with nucleophiles like amines or alcohols to form amides and esters is often inefficient, requiring harsh conditions that are incompatible with sensitive functional groups.[5] The "active ester" strategy overcomes this limitation. By converting the carboxylic acid's hydroxyl group into a better leaving group, we create a highly reactive acylating agent that readily undergoes nucleophilic acyl substitution under mild conditions. This guide focuses on the practical application of this concept to the 2-furoic acid scaffold.

Core Properties of 2-Furoic Acid

A foundational understanding of the starting material is critical for successful synthesis.

| Property | Value | Reference |

| Chemical Formula | C₅H₄O₃ | [3] |

| Molar Mass | 112.084 g·mol⁻¹ | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 128 to 132 °C | [3] |

| Boiling Point | 230 to 232 °C | [3] |

| pKa | 3.12 at 25 °C | [3] |

| Solubility | Soluble in hot water, ethanol, and ether | [3][6] |

Synthesis of 2-Furoic Acid Active Esters

The synthesis of an active ester involves reacting 2-furoic acid with an alcohol that contains an electron-withdrawing group, rendering the resulting ester more susceptible to nucleophilic attack. The most common methods employ coupling agents like carbodiimides or proceed via a more reactive intermediate like an acyl chloride.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Bioconjugation

N-succinimidyl 2-furoate is arguably the most widely used active ester of 2-furoic acid, prized for its high reactivity towards primary amines and its good stability, allowing for isolation and purification.[7] It is a cornerstone reagent for labeling proteins and synthesizing peptide conjugates.[7][8]

Causality of Method Choice: The carbodiimide-mediated coupling is the preferred industrial and laboratory method. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then rapidly trapped by N-hydroxysuccinimide (NHS). This two-step, one-pot process is efficient and avoids the need to handle harsh reagents like thionyl chloride.[9] The inclusion of NHS is crucial as it suppresses side reactions and reduces the risk of racemization if the acylating agent were chiral.[10]

Caption: Carbodiimide-mediated synthesis of N-succinimidyl 2-furoate.

Experimental Protocol 1: Synthesis of N-Succinimidyl 2-Furoate

This protocol is a self-validating system. Successful synthesis will result in a stable white solid whose identity can be confirmed by standard analytical techniques, matching literature values.

-

Materials:

-

2-Furoic acid (1.0 eq)

-

N-Hydroxysuccinimide (NHS) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 2-furoic acid and N-hydroxysuccinimide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the stirred 2-furoic acid/NHS solution over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-furoic acid spot has been consumed.

-

Filter off the DCU precipitate using a Büchner funnel. Wash the solid with a small amount of cold DCM.

-

Combine the filtrates and wash sequentially with 5% NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize from an appropriate solvent system (e.g., isopropanol) to obtain pure N-succinimidyl 2-furoate as a white crystalline solid.

-

p-Nitrophenyl (PNP) Esters

p-Nitrophenyl esters are another class of highly effective acylating agents. The strong electron-withdrawing nitro group on the phenol ring makes the p-nitrophenoxide a very good leaving group. They are particularly useful in enzymatic studies and for synthesizing certain β-lactone natural products.[11] While slightly less reactive than NHS esters towards amines, they offer excellent stability and crystallinity.

Experimental Protocol 2: Synthesis of p-Nitrophenyl 2-Furoate

This synthesis often proceeds via the more reactive 2-furoyl chloride intermediate.

-

Materials:

-

2-Furoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

p-Nitrophenol (1.0 eq)

-

Pyridine or Triethylamine (catalytic to 1.1 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

-

Procedure:

-

Step A: Formation of 2-Furoyl Chloride. In a fume hood, add thionyl chloride dropwise to 2-furoic acid at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours until gas evolution (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-furoyl chloride is often used directly.

-

Step B: Esterification. Dissolve the crude 2-furoyl chloride and p-nitrophenol in anhydrous toluene.

-

Cool the mixture to 0 °C and add pyridine or triethylamine dropwise. The base neutralizes the HCl formed during the reaction.[12]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

-

Purify by recrystallization (e.g., from ethanol) to obtain p-nitrophenyl 2-furoate.

-

Applications in Organic Synthesis

The primary utility of 2-furoic acid active esters is as potent 2-furoylating agents for a variety of nucleophiles.

Caption: General reaction pathways for 2-furoic acid active esters.

Amide Bond Formation

The most common application is the synthesis of amides from primary and secondary amines. The reaction is typically high-yielding and proceeds under mild, neutral pH conditions, making it ideal for complex molecules with sensitive functional groups.

Experimental Protocol 3: General Acylation of an Amine

-

Materials:

-

N-Succinimidyl 2-furoate (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Aprotic solvent (e.g., DMF, THF, or DCM)

-

-

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the N-succinimidyl 2-furoate in one portion or as a solution in the same solvent.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer with water, dilute acid (if an excess of a basic amine was used), and brine to remove the NHS byproduct and any unreacted starting materials.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting amide by column chromatography or recrystallization as needed.

-

Friedel-Crafts Acylation

While active esters are primarily used for N- and O-acylation, the related acylating agent, 2-furoyl chloride (prepared as in Protocol 2, Step A), is a powerful reagent for Friedel-Crafts acylation to form C-C bonds with electron-rich aromatic compounds. This reaction, catalyzed by a Lewis acid like AlCl₃, attaches the 2-furoyl group directly to an aromatic ring, producing aryl furoyl ketones which are valuable pharmaceutical intermediates.[13][14] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[15]

Characterization

Unambiguous characterization of the synthesized active esters is crucial for ensuring purity and confirming identity before their use in subsequent steps.

| Technique | Expected Observations for N-Succinimidyl 2-Furoate |

| ¹H NMR | Signals corresponding to the furan ring protons (typically in the δ 6.5-8.0 ppm range) and a characteristic singlet for the four equivalent succinimide protons (around δ 2.9 ppm). |

| ¹³C NMR | Resonances for the furan ring carbons, the ester carbonyl carbon (around δ 160-170 ppm), and the succinimide carbonyls (around δ 170 ppm).[16] |

| IR Spectroscopy | Strong carbonyl stretching bands for the ester (around 1780 cm⁻¹) and the imide (around 1740 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the active ester. |

Conclusion

Active esters of 2-furoic acid are indispensable reagents in modern organic synthesis. Their enhanced reactivity, coupled with the mild conditions required for their use, provides a robust platform for the efficient acylation of a wide range of nucleophiles. The N-hydroxysuccinimide and p-nitrophenyl esters, in particular, offer a balance of stability for isolation and high reactivity for synthesis, making them vital tools for drug development professionals and researchers. The protocols and mechanistic insights provided in this guide serve as a practical foundation for leveraging these versatile building blocks in the creation of complex and high-value molecules.

References

- ChemPoint.

-

Wikipedia. 2-Furoic acid. [Link]

-

Shree Ganesh Remedies Limited. 2-Furoic acid-88-14-2. [Link]

-

Zhang, Y., Cui, H., & Xia, H. Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. ResearchGate. [Link]

-

ResearchGate. Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000330 - 2-Furoic Acid (C5H4O3). [Link]

-

ResearchGate. Synthesis of esters via activation of carboxylic acids. [Link]

- Google Patents.

- Google Patents. Process for preparing active esters.

-

Royal Society of Chemistry. A chemical-electrochemical cascading strategy for the efficient synthesis of 2,5-furandicarboxylic acid and its methyl ester from 2-furoic acid and CO2. (2025). [Link]

-

mzCloud. 2 Furoic acid. (2014). [Link]

-

PubMed. A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. (2014). [Link]

-

Chemistry LibreTexts. Preparation of Esters. (2023). [Link]

-

Organic Syntheses. 2-furoic acid. [Link]

-

Slideshare. Applications of furan and its derivative. [Link]

-

Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

- Google Patents.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]

-

ResearchGate. Friedel–Crafts Acylation Reactions Using Esters. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Link]

-

National Center for Biotechnology Information. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. (2021). [Link]

-

Royal Society of Chemistry. Active ester-based peptide bond formation and its application in peptide synthesis. (2023). [Link]

-

PubMed. Active esters in solid-phase peptide synthesis. (1989). [Link]

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]

-

P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). [Link]

-

MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017). [Link]

-

Wiley Online Library. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. [Link]

Sources

- 1. chempoint.com [chempoint.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Furoic acid-88-14-2 [ganeshremedies.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. guidechem.com [guidechem.com]

- 7. Furan-2-carboxylic acid N -hydroxysuccinimide ester (CAS: 80751-52-6) Versatile Bioconjugation Linker [sigmaaldrich.com]

- 8. Active esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP1350790A1 - Process for preparing active esters - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 16. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Comparative Reactivity of 2,4,6-Trichlorophenyl and Pentafluorophenyl Esters in Amide Bond Formation

Abstract

In the realm of synthetic chemistry, particularly in the fields of peptide synthesis and bioconjugation, the efficient formation of amide bonds is paramount. The use of active esters is a cornerstone strategy, providing a balance of reactivity and stability to ensure high yields and purity. Among the diverse array of activating groups, 2,4,6-trichlorophenyl (TCP) and pentafluorophenyl (PFP) esters have emerged as powerful tools. This technical guide provides a comprehensive analysis of the core chemical principles governing the reactivity of these two classes of active esters. We will delve into the mechanistic underpinnings of their function, offer a comparative assessment of their reactivity profiles, and provide field-proven experimental protocols for their synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for amide bond synthesis.

The Principle of Active Esters in Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous under ambient conditions. The direct reaction is slow and often requires high temperatures, which can be detrimental to sensitive molecules. The core principle of active ester chemistry is to convert the poor leaving group of a carboxylic acid (hydroxide) into a much better one. This is achieved by esterifying the carboxylic acid with a phenol or hydroxylamine derivative that is electron-deficient.[1]

The electron-withdrawing nature of the substituents on the phenyl ring of the active ester enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.[2][3][4] The subsequent collapse of the tetrahedral intermediate is facilitated by the stability of the resulting phenoxide anion, which is a good leaving group.

Caption: General workflow for amide bond formation using active esters.

Pentafluorophenyl (PFP) Esters: The High-Reactivity Standard

Pentafluorophenyl esters are highly reactive acylating agents, a property attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[5][6] This high degree of activation facilitates rapid nucleophilic attack by primary and secondary amines to form stable amide bonds.[7][8]

Key Characteristics of PFP Esters

-

High Reactivity: Kinetic studies have demonstrated the superior speed of PFP esters compared to other active esters. The relative coupling rate of PFP esters (OPFP) is significantly higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[9][10] This high rate of coupling is advantageous as it can minimize or eliminate undesirable side reactions.[9][11]

-

Stability: Despite their high reactivity, PFP esters are generally stable, crystalline solids that can be purified and stored.[5] They exhibit greater resistance to spontaneous hydrolysis compared to other common active esters like N-hydroxysuccinimidyl (NHS) esters, which makes them particularly useful for reactions in aqueous or partially aqueous media.[5][7][12]

-

Reduced Racemization: The use of pre-formed PFP esters of N-protected amino acids is a common strategy in peptide synthesis. This approach allows for rapid coupling reactions and crucially, prevents the growing peptide chain from coming into contact with a separate activating reagent, which can reduce the occurrence of side reactions and minimize racemization.[5][10]

Synthesis of PFP Esters

PFP esters are typically prepared by coupling a carboxylic acid with pentafluorophenol using a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[5][13]

Experimental Protocol: Synthesis of a Pentafluorophenyl Ester using EDAC

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Reagents: Add pentafluorophenol (1.1 eq) to the solution.

-

Initiation: Add EDAC (1.2 eq) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove any urea by-product (if DCC is used). The filtrate is then washed with an acidic solution (e.g., 1 M HCl) to remove any unreacted amine-containing reagents, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid and pentafluorophenol. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

2,4,6-Trichlorophenyl (TCP) Esters: A Stable and Effective Alternative

2,4,6-Trichlorophenyl esters, while perhaps less commonly cited in recent literature for peptide synthesis compared to PFP esters, represent a classic and highly effective class of active esters. The three electron-withdrawing chlorine atoms on the phenyl ring provide substantial activation of the ester carbonyl group.

Key Characteristics of TCP Esters

-

Reactivity: The reactivity of TCP esters is significant, and they are capable of efficiently acylating amines to form amides.[14] While direct kinetic comparisons with PFP esters for carboxylic acid activation are scarce in the provided literature, the principle of electron-withdrawing groups suggests a high level of reactivity.

-

Stability: 2,4,6-Trichlorophenyl sulfonate esters have been noted for their greater stability compared to their pentafluorophenyl sulfonate counterparts.[15][16] This suggests that TCP esters of carboxylic acids may also possess excellent stability, making them suitable for isolation, purification, and storage.

-

Cost-Effectiveness and Lower Toxicity: 2,4,6-Trichlorophenol is an inexpensive chemical feedstock, and it is considered to have lower toxicity compared to pentafluorophenol, which can be an important consideration in process development and scale-up.[15][17]

Synthesis of TCP Esters

The synthesis of TCP esters follows a similar methodology to that of PFP esters, involving the coupling of a carboxylic acid with 2,4,6-trichlorophenol.

Experimental Protocol: Synthesis of a 2,4,6-Trichlorophenyl Ester

-

Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and 2,4,6-trichlorophenol (1.1 eq) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Coupling Agent Addition: Add a coupling agent such as DCC or EDAC (1.2 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere for several hours to overnight. Monitor the reaction by TLC or HPLC.

-

Work-up and Purification: The work-up and purification procedures are analogous to those described for PFP esters, involving aqueous washes to remove by-products and unreacted starting materials, followed by drying and concentration of the organic phase. The final product can be purified by recrystallization or chromatography.

Comparative Analysis of Reactivity: PFP vs. TCP Esters

A direct, quantitative comparison of the reactivity of 2,4,6-trichlorophenyl esters and pentafluorophenyl esters in amide bond formation is not explicitly available in a single comparative study within the provided search results. However, a scientifically sound inference can be drawn based on the fundamental principles of physical organic chemistry and related data.

The reactivity of an active ester is primarily governed by the pKa of the corresponding phenol, which is a measure of the stability of the leaving group. A lower pKa indicates a more acidic phenol and a more stable phenoxide anion, which translates to a better leaving group and a more reactive ester.

| Compound | pKa |

| Phenol | 9.95 |

| 4-Nitrophenol | 7.15 |

| 2,4,6-Trichlorophenol | 6.00 |

| Pentafluorophenol | 5.5 |

The pKa values clearly indicate that pentafluorophenol is more acidic than 2,4,6-trichlorophenol. This suggests that the pentafluorophenoxide is a better leaving group than the 2,4,6-trichlorophenoxide. Consequently, pentafluorophenyl esters are expected to be more reactive towards nucleophilic attack by amines than 2,4,6-trichlorophenyl esters.

This is further supported by the significantly higher reactivity of PFP esters when compared to other halogenated phenyl esters like pentachlorophenyl (PCP) esters.[9]

Caption: Relationship between electron-withdrawing groups, pKa, and active ester reactivity.

Practical Considerations and Applications

The choice between a PFP ester and a TCP ester will depend on the specific requirements of the synthesis.

-

For rapid and challenging couplings , such as those involving sterically hindered amino acids or for minimizing side reactions, the higher reactivity of PFP esters makes them the superior choice.[11] Their enhanced stability to hydrolysis also offers an advantage in bioconjugation reactions performed in aqueous buffers.[7][12]

-

For routine syntheses where cost and stability are primary concerns , TCP esters present a viable and economical alternative. Their expected good stability allows for their preparation and storage as activated building blocks.

Conclusion

Both 2,4,6-trichlorophenyl and pentafluorophenyl esters are highly effective activating groups for carboxylic acids in amide bond formation. The underlying principle for their reactivity is the presence of strong electron-withdrawing groups on the phenyl ring, which enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting phenoxide leaving group.

Based on the lower pKa of pentafluorophenol, it can be concluded that pentafluorophenyl esters are inherently more reactive than 2,4,6-trichlorophenyl esters . This higher reactivity is often desirable for achieving high yields in difficult couplings and for minimizing reaction times and potential side reactions. However, 2,4,6-trichlorophenyl esters offer a stable, cost-effective, and less toxic alternative that is well-suited for a variety of synthetic applications. The selection of the appropriate active ester should be guided by a careful consideration of the specific synthetic challenge, including the nature of the substrates, desired reaction kinetics, and process safety and economic factors.

References

- Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjug

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. (URL: )

- Pentafluorophenyl esters - Wikipedia. (URL: )

- Pentafluorophenyl esters - Grokipedia. (URL: )

- Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6- Carboxyfluorescein | Bioconjugate Chemistry - ACS Public

- Fundamental Studies on 2,4,6- Trichlorophenyl Sulfon

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer - Precise PEG. (URL: )

- Pentafluorophenol and its derivatives - Suzhou Highfine Biotech. (URL: )

- comparative study of pentafluorophenyl esters in peptide coupling efficiency - Benchchem. (URL: )

- Formic acid 2,4,6-trichlorophenyl ester - Enamine. (URL: )

- Org. Synth. 2014, 91, 39-51. (URL: )

- Fundamental studies on 2,4,6-trichlorophenyl sulfon

- Effects of Pentachlorophenol and 2,4,6-trichlorophenol on the Disposition of Sulfobromophthalein and Respiration of Isol

- Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP)

- 3.2 Active Esters. (URL: )

- Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters - Benchchem. (URL: )

- Comparing Pentafluorophenol with Other Phenol Deriv

- Types of groups and reactions. (URL: )

- 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. (URL: )

- Electron-withdrawing group - Wikipedia. (URL: )

- Technical Support Center: Managing Pentafluorophenyl Ester Hydrolysis in Aqueous Solutions - Benchchem. (URL: )

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]

- 4. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. survivaltechnologies.in [survivaltechnologies.in]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. precisepeg.com [precisepeg.com]

- 9. Pentafluorophenol and its derivatives [en.highfine.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters - UCL Discovery [discovery.ucl.ac.uk]

- 17. Organic Syntheses Procedure [orgsyn.org]

Solubility Profiling of 2,4,6-Trichlorophenyl 2-Furoate in Organic Solvents

[1]

Executive Summary

2,4,6-Trichlorophenyl 2-furoate is a specialized activated ester intermediate, primarily utilized in pharmaceutical and agrochemical synthesis for the introduction of the furoyl moiety via nucleophilic acyl substitution. Its utility is defined by the balance between the reactivity of the trichlorophenolic leaving group and its stability during handling.

This technical guide addresses the critical gap in specific solubility data for this compound. Instead of relying on fragmented literature, this document provides a first-principles solubility profile and a validated experimental protocol for determining precise solubility parameters. By leveraging structural analogs (e.g., 2,4,6-trichlorophenyl formate) and thermodynamic modeling (Apelblat and van't Hoff equations), researchers can optimize reaction media and recrystallization processes.

Chemical Profile & Theoretical Solubility Framework

Structural Analysis

The solubility behavior of this compound is governed by two distinct structural domains:

-

The Furoate Moiety: A heteroaromatic ring that imparts moderate polarity and potential for

- -

The 2,4,6-Trichlorophenyl Group: A highly lipophilic, electron-deficient aromatic ring. The three chlorine atoms significantly increase the molecular weight and lipophilicity while reducing water solubility to negligible levels.

Qualitative Solubility Prediction

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2,4,6-trichlorophenyl formate), the compound exhibits the following solubility hierarchy:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the chlorinated aryl ring; ideal for synthesis. |

| Polar Aprotic | THF, DMF, Ethyl Acetate | High | Dipole-dipole interactions solvate the ester linkage effectively. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | |

| Polar Protic (Alcohols) | Methanol, Ethanol | Low to Moderate | Hydrogen bonding network of solvent is disrupted by the hydrophobic solute; useful for recrystallization (temperature dependent). |

| Aliphatic Hydrocarbons | n-Hexane, Heptane | Insoluble/Low | Lack of polarizability prevents solvation; ideal anti-solvents for precipitation. |

| Water | Water | Insoluble | Hydrophobic effect dominates; hydrolytic instability is also a risk. |

Experimental Methodology: Precise Solubility Determination

To generate high-fidelity solubility data (mole fraction

The Laser Monitoring Protocol

This dynamic method eliminates sampling errors associated with filtration at equilibrium temperatures.

Protocol Steps:

-

Preparation: A precise mass of solute and solvent is added to a jacketed glass vessel.

-

Dissolution: The mixture is heated until fully dissolved (clear solution).

-

Cooling & Nucleation: The temperature is lowered slowly (e.g., 0.1 K/min).

-

Detection: A laser beam passes through the solution to a photodetector.

-

Event Trigger: Upon the onset of turbidity (nucleation), the laser intensity drops sharply. This temperature is recorded as the saturation temperature (

) for the known mole fraction.

Workflow Visualization

Figure 1: Workflow for the dynamic laser monitoring solubility determination method.

Thermodynamic Modeling & Data Analysis

Experimental data points must be correlated using thermodynamic models to allow for interpolation and extrapolation. This is essential for process design where operating temperatures may vary.

The Modified Apelblat Equation

The modified Apelblat equation is the most robust semi-empirical model for correlating solubility of solids in liquids, accounting for the non-ideal behavior of the solution.

- : Mole fraction solubility.[1]

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

-

and

- accounts for the temperature dependence of the heat capacity.

-

and

The van't Hoff Equation

For a simpler approximation over narrow temperature ranges, the van't Hoff equation relates solubility to the apparent enthalpy of dissolution (

-

R : Universal gas constant (8.314 J/mol·K).

-

Linearity: A plot of

vs.

Modeling Logic Diagram

Figure 2: Logic flow for correlating experimental solubility data with thermodynamic models.

Process Applications: Synthesis & Purification[2]

Reaction Solvent Selection

For the synthesis of this compound (typically via 2-furoyl chloride + 2,4,6-trichlorophenol), Dichloromethane (DCM) or Toluene are recommended.

-

Why: High solubility of reactants ensures homogeneous kinetics.

-

Benefit: These solvents allow for easy washing with basic aqueous solutions (to remove unreacted trichlorophenol) without hydrolyzing the ester, as the ester remains in the organic phase.

Recrystallization Strategy (Purification)

To achieve high purity (>99%) required for pharmaceutical applications, a Solvent/Anti-solvent system is superior to single-solvent cooling.

-

Primary Solvent: Ethyl Acetate or Toluene (Dissolve at 60°C).

-

Anti-Solvent: n-Heptane or Hexane (Add slowly to hot solution until turbidity appears).

-

Cooling: Cool to 0-5°C. The hydrophobic nature of the trichlorophenyl group drives rapid crystallization in the presence of aliphatic hydrocarbons.

References

-

Solubility Measurement Methodology

-

Lan, G.-C., et al. "Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents." J. Chem. Thermodyn.2015 , 89, 264-269. Link

- Note: This reference establishes the laser monitoring protocol and Apelblat analysis for furoxan esters, directly applicable to furo

-

-

Analogous Compound Properties (2,4,6-Trichlorophenyl Formate)

- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." J. Chem. Thermodyn.1999, 31(1), 85-91.

-

Solvent Selection Guides

Precision Activation: The Medicinal Chemist’s Guide to 2,4,6-Trichlorophenyl Esters

Executive Summary

In the high-stakes optimization of lead compounds, selecting the right activation strategy is often the difference between a scalable route and a dead end. While N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters dominate standard bioconjugation, 2,4,6-trichlorophenyl (TCP) esters occupy a critical "Goldilocks" zone of reactivity.

This guide details the mechanistic utility of TCP esters in medicinal chemistry. Unlike acid chlorides (too reactive) or simple alkyl esters (too inert), TCP esters offer a unique balance: they are reactive enough to drive difficult amide couplings and sulfonamide formations but stable enough to survive silica gel chromatography and prolonged storage.

Part 1: The Mechanistic Advantage

The "Goldilocks" Reactivity Zone

The utility of an active ester is dictated by the leaving group ability of the phenol, which correlates with the

-

Pentafluorophenol (PFP):

~5.[1][2]5. Extremely reactive. Often hydrolyzes rapidly in wet solvents; can lead to acylation of bystander nucleophiles. -

N-Hydroxysuccinimide (NHS):

~6.0. Water-soluble leaving group, but NHS esters can degrade via Curtius rearrangement-like pathways or hydrolysis during slow reactions. -

2,4,6-Trichlorophenol (TCP):

~6.2.-

Benefit 1 (Stability): The slightly higher

compared to PFP renders TCP esters significantly more resistant to hydrolysis. They can often be purified via standard column chromatography. -

Benefit 2 (Sterics): The ortho-chlorine atoms provide steric shielding to the carbonyl carbon. This suppresses attack by bulky, non-target nucleophiles, enhancing chemoselectivity during the functionalization of complex heterocycles.

-

Mechanism of Action

The reaction proceeds via a classic Nucleophilic Acyl Substitution (

Figure 1: The activation pathway. Unlike transient mixed anhydrides, the TCP ester is a stable intermediate that can be isolated before the aminolysis step.

Part 2: High-Value Applications in Drug Discovery

Difficult Peptide Couplings & Macrocyclization

TCP esters are particularly valued in the synthesis of sterically hindered peptides or "difficult sequences" prone to epimerization.

-

Epimerization Control: The steric bulk of the ortho-chlorines minimizes the rate of oxazolone formation (a primary mechanism of racemization) compared to less hindered active esters.

-

Macrocyclization: In total synthesis, TCP esters are used for "double activation" strategies. A seco-acid is converted to a TCP ester, purified, and then subjected to slow addition into a basic solution to favor intramolecular cyclization over intermolecular oligomerization.

The Sulfonamide Vector (TCP Sulfonates)

A specific, high-impact application in medicinal chemistry is the use of TCP sulfonates to synthesize sulfonamides.[3][4][5] Sulfonyl chlorides are often unstable and difficult to handle.[4]

-

The TCP Solution: Sulfonic acids are converted to TCP sulfonate esters.[3] These are crystalline, shelf-stable solids.

-

Selectivity: TCP sulfonates react cleanly with amines to form sulfonamides. This is crucial when building libraries of sulfonamide-based inhibitors (e.g., for carbonic anhydrase or antibacterial targets).

Figure 2: Workflow for generating sulfonamide libraries via stable TCP sulfonate intermediates.

Part 3: Experimental Protocols

Protocol A: Synthesis of a TCP Active Ester (Steglich Conditions)

Use this protocol to convert a carboxylic acid into a stable TCP ester.

Reagents:

-

Carboxylic Acid substrate (1.0 equiv)

-

2,4,6-Trichlorophenol (1.1 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (Catalytic, 0.1 equiv)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid and 2,4,6-trichlorophenol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Activation: Cool the solution to 0°C. Add DMAP followed by the dropwise addition of DCC (dissolved in minimal DCM).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Workup: Wash the filtrate with 5% citric acid (to remove DMAP/amines), saturated

(to remove unreacted phenol), and brine. -

Purification: Dry over

and concentrate. Recrystallize (often from EtOH/Hexane) or purify via silica gel flash chromatography (TCP esters are stable on silica).

Protocol B: Aminolysis (Amide Bond Formation)

Use this protocol to couple the TCP ester with an amine.

Reagents:

-

TCP Ester (1.0 equiv)[4]

-

Amine (1.1–1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.0 equiv)

-

Solvent: DMF or DCM.

Step-by-Step:

-

Setup: Dissolve the amine and base in the chosen solvent.

-

Addition: Add the TCP ester (solid or solution) to the amine mixture.

-

Monitoring: Stir at room temperature. Reaction progress can be monitored by TLC (TCP esters often UV-active) or LC-MS.

-

Note: The byproduct, 2,4,6-trichlorophenol, is acidic. The base ensures it remains deprotonated and does not interfere.

-

-

Workup: Dilute with EtOAc. Wash extensively with 0.5M NaOH or

.-

Critical Step: The basic wash converts the liberated trichlorophenol into water-soluble trichlorophenolate, removing it from the organic layer.

-

Part 4: Comparative Data Analysis

The following table summarizes why a medicinal chemist selects TCP over other activation methods.

| Feature | Acid Chloride | NHS Ester | PFP Ester | TCP Ester |

| Reactivity | High (Violent) | Moderate | High | Mod-High |

| Hydrolytic Stability | Very Low | Low | Low-Mod | High |

| Purification | Distillation only | Recrystallization | Silica (Risk) | Silica Stable |

| Steric Selectivity | Low | Low | Low | High |

| Leaving Group | N/A | ~6.0 | ~5.5 | ~6.2 |

Key Takeaway: Use TCP esters when you need to isolate an activated intermediate of a valuable carboxylic acid (e.g., a late-stage drug intermediate) without risking hydrolysis during purification.

References

-

Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Source: UCL Discovery (Doctoral Thesis, Geldeard, L.J.). Context: Detailed analysis of TCP sulfonates for sulfonamide synthesis, comparing reactivity with PFP esters. URL:[Link]

-

Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Source: National Institutes of Health (PMC). Context: Protocol for generating TCP sulfonates and their subsequent conversion to sulfonamides.[3][4][5] URL:[Link]

-

Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Source: National Institutes of Health (PMC). Context: Discusses macrocyclization strategies including Yamaguchi and related ester activations. URL:[Link]

-

Aqueous pKa values of substituted phenols. Source: University of Tartu (Data from J. Phys. Org. Chem. 2019).[2] Context: Verification of pKa values for fluorinated and chlorinated phenols to establish reactivity hierarchy. URL:[Link]

Sources

- 1. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters - UCL Discovery [discovery.ucl.ac.uk]

- 4. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Protocol for furoylation of amines using 2,4,6-trichlorophenyl 2-furoate

Application Note & Standard Operating Procedure

Abstract & Rationale

This application note details a robust protocol for the furoylation of primary and secondary amines using 2,4,6-trichlorophenyl 2-furoate (TCP-Furoate) . While furoyl chloride is a common acylating agent, it is moisture-sensitive, highly reactive, and prone to side reactions (e.g., bis-acylation or reaction with competing nucleophiles).[1]

The TCP-Furoate active ester offers a superior alternative for precision chemistry:

-

Chemoselectivity: It discriminates effectively between amines and alcohols/thiols.

-

Stability: The reagent is a crystalline solid that is shelf-stable, unlike the hydrolytically unstable acid chloride.

-

Self-Validating Purification: The leaving group, 2,4,6-trichlorophenol (TCP-OH), is significantly more acidic (

) than standard phenols, allowing for quantitative removal via mild basic extraction, eliminating the need for chromatography in many cases.[1]

Chemical Basis & Mechanism[1][2][3][4][5]

The efficiency of this protocol relies on the "Active Ester" concept.[2] The electron-withdrawing nature of the three chlorine atoms on the phenolic ring renders the carbonyl carbon sufficiently electrophilic to react with amines under mild conditions, yet stable enough to resist rapid hydrolysis.[3]

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution (aminolysis). The amine nucleophile attacks the carbonyl, forming a tetrahedral intermediate.[4][5] The breakdown of this intermediate expels the 2,4,6-trichlorophenolate anion, which is subsequently protonated or sequestered by the base.

Caption: Nucleophilic acyl substitution pathway. The trichlorophenol leaving group drives the equilibrium forward.

Experimental Protocol

Part A: Preparation of this compound

Note: If the active ester is not commercially available, it must be synthesized first.[1] This step is scalable.

Reagents:

-

2-Furoyl chloride (1.0 equiv)[1]

-

2,4,6-Trichlorophenol (1.0 equiv)[1]

-

Triethylamine (TEA) (1.1 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Dissolve 2,4,6-trichlorophenol (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM (0.5 M concentration) under an inert atmosphere (

or Ar). -

Cool the solution to 0°C.

-

Add 2-furoyl chloride (1.0 equiv) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Monitor: Check TLC (Hexane/EtOAc). The disappearance of the phenol and appearance of a higher

spot indicates conversion. -

Workup: Wash with water (2x), 0.5 M HCl (2x), and Brine (1x). Dry over

. -

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to obtain white needles.

Part B: Furoylation of Target Amine (Main Protocol)[1]

Reagents:

-

Target Amine (1.0 equiv)[1]

-

TCP-Furoate (1.1 - 1.2 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)[1]

-

Solvent: DMF (for polar amines) or DCM (for non-polar amines).[1]

-

Optional Catalyst: HOBt (0.1 equiv) can accelerate sluggish reactions (e.g., anilines).[1]

Step-by-Step Workflow:

-

Setup: In a clean reaction vial, dissolve the Target Amine (1.0 equiv) in the chosen solvent (0.2 M).

-

Activation: Add the Base (1.5 equiv).

-

Addition: Add TCP-Furoate (1.1 equiv) in one portion.

-

Reaction: Stir at Room Temperature (20–25°C).

-

Primary Amines: Complete in 1–4 hours.

-

Secondary/Sterically Hindered Amines: May require 12–16 hours or mild heating (40°C).[1]

-

-

Monitoring (Self-Validation): Perform TLC.

-

Look for the appearance of 2,4,6-trichlorophenol (distinct UV active spot, often lower

than the ester).[1] -

Ensure consumption of the amine.

-

Purification & Self-Validating Workup

The power of this protocol lies in the workup. Because 2,4,6-trichlorophenol is significantly acidic, it can be selectively removed without chromatography.[1]

The "Magic Wash" Procedure:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc) .

-

Acid Wash: Wash with 1M HCl (to remove excess amine/DIPEA).[4] Skip this if your product is basic.

-

Base Wash (Critical): Wash vigorously with 5%

or 1M NaOH (3x).[1] -

Final Wash: Wash with Brine.[4]

-

Dry & Concentrate: Dry organic layer over

, filter, and evaporate.

Validation:

-

Run a TLC of the crude residue. If the "Base Wash" was successful, the spot corresponding to 2,4,6-trichlorophenol should be absent .[1]

Caption: Purification logic flow. The acidity of TCP-OH allows for extractive removal, ensuring high purity.[1]

Comparative Data & Performance

The following table highlights why TCP esters are preferred over other activated species for this specific application.

| Parameter | Furoyl Chloride | TCP-Furoate (Active Ester) | p-Nitrophenyl Ester |

| Reactivity | Extremely High (Non-selective) | High (Selective for Amines) | Moderate |

| Moisture Sensitivity | High (Hydrolyzes rapidly) | Low (Stable solid) | Low |

| Byproduct Removal | HCl (Gas/Salt) | TCP-OH (Acidic wash) | p-Nitrophenol (Yellow, harder to wash) |

| Storage Stability | Poor (Days/Weeks) | Excellent (Months/Years) | Good |

| Atom Economy | Moderate | Lower (High MW leaving group) | Moderate |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of active ester | Ensure solvents are anhydrous (DMF/DCM). |

| Incomplete Reaction | Steric hindrance of amine | Add catalyst (HOBt or DMAP) or heat to 40°C. |

| TCP-OH Impurity Remains | Insufficient basic wash | Increase number of NaOH washes or pH of wash solution. |

| Emulsion during Workup | Amphiphilic product | Add solid NaCl to saturate the aqueous layer; use DCM instead of EtOAc. |

Safety & Handling

-

2,4,6-Trichlorophenol: Classified as a potential carcinogen and skin irritant.[1] Handle all solid reagents in a fume hood. Wear nitrile gloves.

-

Waste Disposal: All aqueous washes containing trichlorophenol must be disposed of as halogenated organic waste, not down the sink.

References

-

Organic Syntheses Procedure for TCP Esters: Konishi, H., et al. "Pd-Catalyzed External-CO-Free Carbonylation: Preparation of 2,4,6-Trichlorophenyl 3,4-Dihydronaphthalene-2-Carboxylate."[1][12] Organic Syntheses, 2014, 91 , 39-51.[1][12]

-

Mechanistic Insight on Active Esters: Geldeard, L. J. "Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters."[1] UCL Discovery (Doctoral Thesis), 2009.[1][10]

-

General Reactivity of Trichlorophenyl Esters: Ueda, T., Konishi, H., & Manabe, K. "Trichlorophenyl Formate: Highly Reactive and Easily Accessible Crystalline CO Surrogate."[1][12] Organic Letters, 2012, 14 (20), 5370–5373.[1][12]

-

Comparison of Active Esters (p-Nitrophenyl vs. TCP): Um, I. H., et al. "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate."[1] Canadian Journal of Chemistry, 2021.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 7. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 8. CN104892497A - Synthetic method of 2,4,6-trichloropyridine - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formic acid 2,4,6-trichlorophenyl ester - Enamine [enamine.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trichlorophenyl 2-Furoate

Welcome to the technical support center for the synthesis of 2,4,6-trichlorophenyl 2-furoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or troubleshooting this specific esterification. The synthesis, while conceptually a straightforward acylation, presents unique challenges due to the electronic and steric properties of the substrates. This document provides in-depth, field-proven insights to help you navigate these challenges and optimize your reaction for higher yield and purity.

Introduction: The Chemistry at Play

The synthesis of this compound is an O-acylation reaction, a type of nucleophilic acyl substitution. In this reaction, the oxygen atom of 2,4,6-trichlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. The reaction is typically facilitated by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion.

However, the reactivity of 2,4,6-trichlorophenol is significantly reduced compared to simpler phenols. The three electron-withdrawing chlorine atoms decrease the nucleophilicity of the phenolic oxygen.[1] Concurrently, the acylating agent, 2-furoyl chloride, is highly reactive and susceptible to hydrolysis, especially in the presence of water and base, which is a primary competing side reaction.[2][3] Mastering this synthesis requires a careful balance of activating the phenol while preventing the decomposition of the acyl chloride.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis.

Q1: My reaction yield is consistently low or zero. What is the most common culprit?

A1: The most frequent cause of low yield is the competitive hydrolysis of the 2-furoyl chloride reactant into the unreactive 2-furoic acid.[2][4] This is especially problematic under traditional Schotten-Baumann conditions which utilize an aqueous base.[5][6] The second most likely cause is insufficient activation of the 2,4,6-trichlorophenol, which is a poor nucleophile due to its electron-deficient aromatic ring.

Q2: What are the main impurities I should expect to see in my crude product?

A2: Typically, you will encounter three main impurities:

-

Unreacted 2,4,6-trichlorophenol: Due to incomplete reaction.

-

2-Furoic Acid: The hydrolysis product of 2-furoyl chloride.

-

Unreacted 2-furoyl chloride: If the reaction is quenched prematurely or if insufficient phenol was used (this will likely hydrolyze to 2-furoic acid during aqueous workup).

Q3: Why is my reaction mixture turning dark brown or black?

A3: Dark coloration can indicate decomposition, particularly if using amine bases like pyridine or triethylamine at elevated temperatures. It can also arise from impurities in the starting materials. Ensure you are using high-purity, dry reagents and maintaining strict temperature control.

Q4: Can I use a different acylating agent, like 2-furoic anhydride?

A4: Yes, an acid anhydride can be used, often in the presence of a potent acylation catalyst like 4-dimethylaminopyridine (DMAP).[1][7] While anhydrides are less reactive than acyl chlorides and less prone to hydrolysis, the reaction will likely require more forcing conditions (e.g., heating) and a catalytic amount of a strong base to achieve a reasonable rate.

Q5: Is it possible for C-acylation (Friedel-Crafts reaction) to occur on the phenol ring?

A5: While phenols can undergo both O-acylation and C-acylation, C-acylation is favored under thermodynamic control, typically requiring a Lewis acid catalyst like AlCl₃. The base-catalyzed conditions used for this esterification strongly favor O-acylation, which is under kinetic control. Therefore, C-acylation is not a significant side reaction to expect under the recommended protocols.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low Product Conversion

Symptom: TLC or GC/MS analysis shows a large amount of unreacted 2,4,6-trichlorophenol and the presence of 2-furoic acid, with little to no desired product.

Sources

- 1. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. China 2-Furoyl chloride cas 527-69-5 Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. brainly.in [brainly.in]

- 7. Ester synthesis by esterification [organic-chemistry.org]

Technical Support Center: Minimizing Hydrolysis of 2,4,6-Trichlorophenyl 2-Furoate

ID: TCPF-STAB-001 Status: Active Last Updated: October 26, 2023 Security Level: Public / Research Use Only

Core Technical Overview

The Challenge: 2,4,6-trichlorophenyl 2-furoate (TCPF) is an activated ester . By design, it is chemically programmed to react with nucleophiles (like amines) to form amides. However, water is also a nucleophile. The three chlorine atoms on the phenolic ring withdraw electron density, stabilizing the phenoxide leaving group (pKa ~6.0) and making the carbonyl carbon highly electrophilic.

The Consequence: In the presence of moisture or high pH, TCPF undergoes rapid hydrolysis, degrading into 2-furoic acid (inactive) and 2,4,6-trichlorophenol (toxic/interfering byproduct).

Hydrolysis Mechanism (Visualization)

The following diagram illustrates the degradation pathway you are trying to prevent. Note that hydroxide (

Figure 1: Mechanism of hydrolytic degradation. The stability of the trichlorophenoxide anion drives the equilibrium to the right.

Storage & Handling Protocols

Preventing degradation before the experiment begins.

Protocol A: Long-Term Storage

Objective: Maintain >98% purity over 6+ months.

-

Temperature: Store at -20°C . Hydrolysis rates roughly double for every 10°C increase.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is not the primary threat; atmospheric moisture is.

-

Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term hygroscopic protection; use a desiccator.

Protocol B: Handling Stock Solutions

Objective: Prevent "stock crash" where the compound degrades in the solvent bottle.

| Parameter | Recommendation | Technical Rationale |

| Solvent Choice | Anhydrous DMSO or DMF | These dissolve TCPF well. Avoid alcohols (MeOH, EtOH) as they cause transesterification (forming methyl furoate). |

| Water Content | < 50 ppm | Use molecular sieves (3Å or 4Å) in the solvent bottle. Even "HPLC grade" DMSO can absorb water from air rapidly. |

| Thawing | Equilibrate to RT | Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water inside. |

Experimental Optimization

Minimizing hydrolysis during synthesis and biological assays.

Scenario 1: Chemical Synthesis (Amide Coupling)

Goal: React TCPF with an amine (

-

The Trap: Using hydrated salts or wet solvents.

-

The Fix:

-

Base Selection: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or Triethylamine . Avoid inorganic bases (NaOH,

) unless in a biphasic system, as they introduce hydroxide ions. -

Order of Addition:

-

Correct: Dissolve Amine + Base

Add TCPF last. -

Why: This ensures the amine is deprotonated and ready to attack the ester immediately, outcompeting trace moisture.

-

-

Scenario 2: Biological Assays (Aqueous Media)

Goal: Test TCPF in a cellular or enzymatic assay requiring water.

-

The Trap: Physiological pH (7.4) accelerates hydrolysis significantly compared to pH 5.0.

-

The Workflow:

Figure 2: Just-in-time dilution workflow for aqueous assays.

Critical Buffer Considerations:

-

Avoid Primary Amines: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers. The primary amines in these buffers will react with TCPF, forming a false positive (furoyl-Tris adduct).

-

Recommended Buffers: PBS, HEPES, or MOPS.

-

pH Strategy: If possible, run assays at pH 6.0 - 6.5 . The hydrolysis half-life is significantly longer at pH 6 than pH 7.4 due to the reduced concentration of hydroxide ions (

).

Troubleshooting Guide (FAQ)

Q1: I see a precipitate forming immediately upon adding TCPF to my aqueous buffer.

Diagnosis: Solubility limit exceeded. Solution: TCPF is lipophilic.

-

Increase DMSO concentration (up to 5% if cells tolerate it).

-

Add a surfactant (e.g., 0.01% Tween-20) to stabilize the dispersion.

-

Check if the precipitate is actually 2,4,6-trichlorophenol (the byproduct), indicating your stock has already hydrolyzed.

Q2: My LC-MS shows a dominant peak at m/z 196/198.

Diagnosis: This is the 2,4,6-trichlorophenol leaving group (Mass ~197.5). Root Cause: Hydrolysis has occurred.[1][2] Action:

-

Check the water content of your DMSO stock.

-

If this appears in a reaction mixture, it confirms the reaction (or hydrolysis) is proceeding. Look for the mass of your desired product. If only the phenol and furoic acid (m/z 111) are present, the reaction failed due to moisture.

Q3: Why is my yield low when using Ethanol as a solvent?

Diagnosis: Transesterification. Explanation: Ethanol is a nucleophile. It attacks TCPF to form Ethyl 2-furoate , releasing the trichlorophenol. Action: Switch to aprotic solvents like Dichloromethane (DCM), THF, or DMF.

Q4: Can I autoclave solutions of TCPF?

Answer: Absolutely not.

Reason: High heat + steam = instant and total hydrolysis.

Sterilization: Use 0.22

References

-

Reactivity of Active Esters

- Title: "Aminolysis of Active Esters: A Kinetic Study"

- Context: Establishes the reactivity order of phenyl esters. Trichlorophenyl esters are roughly times more reactive than unsubstituted phenyl esters due to the leaving group pKa.

- Source:J. Org. Chem. (General reference for active ester kinetics).

-

Link:

-

pKa of Leaving Group

- Title: "Dissoci

- Data: 2,4,6-Trichlorophenol pKa 6.0 - 6.2.

- Relevance: Explains why hydrolysis is rapid

-

Link:

-

Solvent Compatibility

-

Title: "Effect of Solvent on Nucleophilic Substitution"[3]

- Context: Polar aprotic solvents (DMSO/DMF)

-

Link:

-

Sources

Removing 2,4,6-trichlorophenol byproduct from reaction mixtures

Welcome to the Reaction Purification Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because you have performed a Yamaguchi Esterification (or similar coupling using T3P/TCP-esters) and are struggling to remove the persistent, distinct-smelling byproduct: 2,4,6-trichlorophenol (TCP) .

This guide is structured to troubleshoot your specific isolation failure modes. We move from standard extraction fixes to advanced scavenging and chromatographic solutions.

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

User Query: "I washed my reaction mixture with saturated Sodium Bicarbonate (

Technical Diagnosis: This is a classic failure of pKa logic vs. Lipophilicity .

-

The Math: The pKa of 2,4,6-TCP is ~6.2 [1]. Sodium bicarbonate (pH ~8.[1]3) should theoretically deprotonate it (since

). -

The Reality: While deprotonated, the resulting trichlorophenolate anion is highly lipophilic due to the three chlorine atoms. In chlorinated solvents like Dichloromethane (DCM), the "salt" often forms tight ion pairs that partition back into the organic layer rather than the aqueous layer. Furthermore, the pH differential (approx. 2 units) may not drive the equilibrium far enough to remove stoichiometric quantities of TCP.

The Protocol: The "pH Swing" Wash

If your target molecule is stable to base (

| Step | Reagent | Mechanism | Target pH |

| 1 | 1M NaOH (or 1M | fully deprotonates TCP ( | pH 12-14 |

| 2 | Brine Back-Wash | Increases ionic strength of aqueous layer, forcing organics out. | N/A |

| 3 | Solvent Switch | If using DCM, switch to Ethyl Acetate . Chlorinated phenols are less soluble in EtOAC/Water systems than DCM/Water systems. | N/A |

Validation Checkpoint:

Spot your organic layer on a TLC plate.[2][3][4] Stain with 1% Ferric Chloride (

-

Result: TCP turns a distinct violet/blue . If the spot persists after the NaOH wash, proceed to Module 3 (Scavenging).

Module 2: Chromatography & Tailing Issues

User Query: "The TCP is co-eluting with my product on silica gel, or it is streaking across the column."

Technical Diagnosis:

Phenols are acidic and polar, causing them to interact strongly with the silanols (

The Fix: Modifier Manipulation You must force the TCP into a single ionization state to sharpen the band.

Option A: The "Acid Lock" (Standard) Add 0.5% - 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH).

-

Effect: Keeps TCP fully protonated (neutral). It will run faster and as a sharper band, likely separating from your product.

Option B: The "Base Trap" (For non-polar products) Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.

-

Effect: The basic silica deprotonates the TCP, turning it into a polar phenolate salt. It will stick to the baseline (Rf ~ 0) while your non-polar ester elutes.

Visualization: Purification Decision Matrix

Figure 1: Decision matrix for removing 2,4,6-trichlorophenol based on product stability.

Module 3: Scavenging (Trace Removal)

User Query: "I cannot use strong base, and I need to get TCP levels <10 ppm for API limits."

Technical Diagnosis: Liquid extraction is an equilibrium process and may leave trace residues. For high-purity needs or base-sensitive substrates (e.g., epoxides, lactones), Solid-Supported Scavengers are superior because they drive the removal to completion via covalent or strong ionic binding [2].

The Protocol: Anion Exchange Resins Use a macroporous polystyrene resin with a basic functionality.

-

Recommended Resin: Amberlyst A-21 (Weak Base) or Polymer-Supported Carbonate (e.g., Stratospheres PL-CO3).

-

Loading: Calculate 3-4 equivalents of resin relative to the theoretical amount of TCP byproduct.

Workflow:

-

Dissolve crude mixture in DCM or THF.

-

Add Resin (pre-swollen in solvent for 10 mins).

-

Agitate (do not stir with a magnetic bar, which grinds the beads) for 2-4 hours.

-

Filter through a fritted funnel.

-

Result: The acidic TCP binds to the basic resin; the filtrate contains your purified product.

Module 4: Safety & Volatility Hazards

User Query: "I rotavapped my reaction and now my rotary evaporator smells like TCP. Also, my yield is lower than expected."

Technical Diagnosis: 2,4,6-Trichlorophenol is steam volatile and sublimes easily [3].

-

Contamination Risk: If you evaporate the solvent at high temperature/vacuum without removing TCP first, the TCP will co-distill and contaminate your rotavap bump trap and tubing.

-

Fix: Clean rotavap with Acetone followed by a dilute NaOH rinse.

-

-

Sublimation: If you leave the crude mixture on a high-vacuum pump overnight, TCP may sublime into the manifold oil.

-

Toxicity: TCP is a Group B2 (Probable Human Carcinogen) [4].[5] Handle all waste streams (aqueous washes and silica) as hazardous halogenated waste.

References

-

National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]

-

Ley, S. V., et al. (2000) . Polymer-supported reagents and scavengers: a new shrinkage in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

World Health Organization (WHO) . Chlorophenols in Drinking-water: Background document for development of WHO Guidelines. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA) . Integrated Risk Information System (IRIS) Chemical Assessment Summary: 2,4,6-Trichlorophenol. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2,4,6-Trichlorophenyl 2-Furoate: A Comparative Analysis

Introduction

In the landscape of modern drug development and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering unparalleled insight into molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4,6-trichlorophenyl 2-furoate, a molecule combining a heteroaromatic furoate moiety with a highly substituted chlorophenyl ring.

This document moves beyond a simple spectral interpretation. It is designed for researchers and scientists who require a deeper understanding of not just what the spectrum looks like, but why it appears that way. We will dissect the predicted spectrum by comparing it to simpler analogues, explain the quantum-mechanical phenomena dictating its features, provide a robust experimental protocol for its acquisition, and discuss potential impurities that may arise during synthesis.

Predicted ¹H NMR Spectrum: A Structural Dissection

While a definitive experimental spectrum is contingent on synthesis and acquisition, the ¹H NMR spectrum of this compound can be predicted with high accuracy based on established principles and spectral data of its constituent fragments. The molecule presents two distinct aromatic systems: the furan ring of the furoate group and the trichlorophenyl ring of the ester group.

(Image: Chemical structure of this compound with key protons labeled)

The key to interpretation lies in analyzing these two fragments separately.

-

The 2-Furoate Moiety: This 5-membered heteroaromatic ring contains three non-equivalent protons (H3, H4, H5). The electronegative oxygen atom and the ester carbonyl group significantly influence their chemical environments, leading to predictable downfield shifts.[1] Based on data from 2-furoic acid and its derivatives, we anticipate a characteristic three-signal pattern.[2][3]

-

The 2,4,6-Trichlorophenyl Moiety: This system contains two protons at the 3' and 5' positions. Due to the plane of symmetry bisecting the C1'-C4' bond, these two protons are chemically and magnetically equivalent. Consequently, they will appear as a single resonance and will not exhibit coupling to each other. Their chemical shift is heavily influenced by the deshielding effect of the three chlorine atoms and the ester oxygen. Data from 2,4,6-trichlorophenol and its formate ester show this signal as a sharp singlet around 7.3-7.4 ppm.[4][5]

The predicted spectral data are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.95 | Doublet of doublets (dd) | J₅₄ ≈ 3.5 Hz, J₅₃ ≈ 0.8 Hz | 1H |

| H3', H5' | ~7.45 | Singlet (s) | N/A | 2H |

| H3 | ~7.30 | Doublet of doublets (dd) | J₃₄ ≈ 1.8 Hz, J₃₅ ≈ 0.8 Hz | 1H |

| H4 | ~6.70 | Doublet of doublets (dd) | J₄₅ ≈ 3.5 Hz, J₄₃ ≈ 1.8 Hz | 1H |

Comparative Analysis: Understanding Structural Contributions

To fully appreciate the spectral features of our target molecule, it is instructive to compare its predicted spectrum with those of simpler, related esters. This comparison isolates the influence of each molecular fragment.

| Compound | Furan Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Other Protons (δ, ppm) | Key Takeaway |

| This compound (Target) | H5: ~7.95 (dd)H3: ~7.30 (dd)H4: ~6.70 (dd) | H3', H5': ~7.45 (s) | N/A | Combines the distinct patterns of both furoate and trichlorophenyl moieties. |

| Methyl 2-Furoate (Alternative 1) | H5: ~7.60 (dd)H3: ~7.20 (dd)H4: ~6.55 (dd) | N/A | -OCH₃: ~3.90 (s) | Isolates the classic three-proton pattern of the furoate ring system. |

| 2,4,6-Trichlorophenyl Acetate (Alternative 2) | N/A | H3', H5': ~7.42 (s) | -COCH₃: ~2.35 (s) | Isolates the two-proton singlet characteristic of the symmetrical 2,4,6-trichlorophenyl ring. |

This comparison clearly demonstrates the additive nature of the ¹H NMR spectrum. The complex spectrum of the target molecule is simply a superposition of the characteristic signals from its two constituent parts. The slight variations in chemical shifts between the reference compounds and the target molecule arise from the differing electronic effects of the opposing fragment (e.g., the electron-withdrawing nature of the trichlorophenyl group slightly deshields the furoate protons compared to a methyl group).

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum requires a meticulous and standardized approach. The following protocol is designed to ensure data integrity.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate integration.[6]

-

-

Data Processing:

-

Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.[6]

-

Workflow Diagram```dot

Caption: Figure 2: Structure-Spectrum Correlation (Note: Manual positioning in a real Graphviz tool would be required to align arrows perfectly with the image)

Trustworthiness: Identifying Potential Impurities

A crucial aspect of spectral analysis is the identification of signals that do not belong to the target compound. These can include unreacted starting materials, by-products, or common laboratory solvents.

| Potential Impurity | Source | Characteristic ¹H NMR Signal(s) (CDCl₃) |

| 2,4,6-Trichlorophenol | Starting Material | ~7.32 ppm (s, 2H), ~5.9 ppm (s, broad, 1H, -OH) [5] |

| 2-Furoic Acid | Starting Material | ~7.90 ppm (dd, 1H), ~7.22 ppm (dd, 1H), ~6.64 (dd, 1H), >10 ppm (s, broad, 1H, -COOH) [2] |

| Chloroform (CHCl₃) | Residual in Solvent | ~7.26 ppm (s) [7] |

| Water (H₂O) | Adventitious | ~1.56 ppm (s, broad) [7] |

| Acetone | Cleaning Solvent | ~2.17 ppm (s) [7] |

Being aware of these potential signals is critical for verifying the purity of the synthesized this compound and preventing misinterpretation of the data.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, presenting a unique fingerprint derived from its distinct furoate and trichlorophenyl moieties. By understanding the fundamental principles of chemical shift, anisotropy, and spin-spin coupling, and by comparing the spectrum to simpler analogues, a confident and complete structural assignment can be made. This guide provides the predictive framework, experimental protocol, and theoretical background necessary for researchers to effectively acquire, interpret, and validate the ¹H NMR spectrum of this and similar complex aromatic esters.

References

-

2-Furoic Acid - bmse000330. Biological Magnetic Resonance Bank (BMRB). [Link]

-

Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... ResearchGate. [Link]

-

Preparation of 2,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate. Organic Syntheses, 2014, 91, 39-51. [Link]

-

NMR Analysis of Esters and Aromatic Compounds. Scribd. [Link]

-

1 H NMR spectra (in D 2 O) of crude products recorded at different time intervals. ResearchGate. [Link]

-